molecular formula C12H9Cl2N3O2S B12940472 Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate CAS No. 87847-37-8

Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate

Cat. No.: B12940472
CAS No.: 87847-37-8
M. Wt: 330.2 g/mol
InChI Key: BYJSARFVKHZYPA-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichloro-6-methylpyrimidine, which is a key intermediate.

    Formation of Pyridin-2-ylthio Group: The 2,4-dichloro-6-methylpyrimidine undergoes a nucleophilic substitution reaction with pyridin-2-thiol to introduce the pyridin-2-ylthio group.

    Esterification: The resulting compound is then esterified with ethyl chloroformate to form the final product, ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include ethanol and tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reactions.

Types of Reactions:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.

    Oxidation and Reduction: The pyridin-2-ylthio group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be applied.

Major Products:

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Ester Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and antimicrobial compounds.

    Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: It serves as a probe to investigate biological pathways and molecular mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and the pyridin-2-ylthio group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: This compound shares the pyrimidine core with ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate but lacks the pyridin-2-ylthio group and the ester functionality.

    2,4-Dichloro-6-(pyridin-2-ylthio)pyrimidine: Similar to the target compound but without the ester group.

    Ethyl 2,4-dichloro-5-methylpyrimidine-6-carboxylate: This compound has a similar ester functionality but differs in the substitution pattern on the pyrimidine ring.

Uniqueness: Ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate is unique due to the presence of both the pyridin-2-ylthio group and the ester functionality, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile building block in medicinal chemistry and other scientific research applications.

Properties

CAS No.

87847-37-8

Molecular Formula

C12H9Cl2N3O2S

Molecular Weight

330.2 g/mol

IUPAC Name

ethyl 2,4-dichloro-6-pyridin-2-ylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H9Cl2N3O2S/c1-2-19-11(18)8-9(13)16-12(14)17-10(8)20-7-5-3-4-6-15-7/h3-6H,2H2,1H3

InChI Key

BYJSARFVKHZYPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1Cl)Cl)SC2=CC=CC=N2

Origin of Product

United States

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